molecular formula C6H11N3O2 B13802876 N,4-Dimethyl-2-oxoimidazolidine-1-carboxamide

N,4-Dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B13802876
M. Wt: 157.17 g/mol
InChI Key: BVEGLLDKQRHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- is a heterocyclic compound with a molecular formula of C6H10N2O2 It is a derivative of imidazolidine, a five-membered ring containing three carbon atoms and two nitrogen atoms

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N,4-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-4-3-9(5(10)7-2)6(11)8-4/h4H,3H2,1-2H3,(H,7,10)(H,8,11)

InChI Key

BVEGLLDKQRHFQW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1)C(=O)NC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions typically include mild temperatures and the use of a dehydrating agent to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides are commonly used.

Scientific Research Applications

1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- can be compared with other similar compounds, such as:

The uniqueness of 1-Imidazolidinecarboxamide, N,4-dimethyl-2-oxo- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.